L-p-Bromotetramisole Oxalate or (-)-p-Bromotetramisole Oxalate is a potent inhibitor of alkaline phosphatase.
L-p-Bromotetramisole is a cell-permeable inhibitor of all four human AP isoenzymes (Kis =18 and 56 µM for PLAP and NSAP, respectively).
(-)-p-Bromotetramisole oxalate
CAS No.: 62284-79-1
Cat. No.: VC0533639
Molecular Formula: C13H13BrN2O4S
Molecular Weight: 373.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62284-79-1 |
---|---|
Molecular Formula | C13H13BrN2O4S |
Molecular Weight | 373.22 g/mol |
IUPAC Name | 6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;oxalic acid |
Standard InChI | InChI=1S/C11H11BrN2S.C2H2O4/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10;3-1(4)2(5)6/h1-4,10H,5-7H2;(H,3,4)(H,5,6) |
Standard InChI Key | ZULBIBHDIQCNIS-UHFFFAOYSA-N |
Isomeric SMILES | C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
SMILES | C1CSC2=NC(CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Canonical SMILES | C1CSC2=NC(CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(-)-p-Bromotetramisole oxalate, also termed l-p-bromotetramisole oxalate or p-bromolevamisole, is a stereoisomer with the molecular formula C₁₃H₁₃BrN₂O₄S and a molecular weight of 373.22 g/mol . Its IUPAC name, (6S)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b] thiazole oxalate, reflects its bicyclic imidazothiazole core substituted with a 4-bromophenyl group and an oxalate counterion . The compound’s chirality arises from an asymmetric carbon at position 6, conferring distinct biological activity compared to its enantiomers .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₃BrN₂O₄S | |
Molecular Weight | 373.22 g/mol | |
CAS Number | 62284-79-1 | |
PubChem CID | 2724023 | |
Solubility (DMSO) | ≥18.7 mg/mL (25°C) |
Structural Derivation and Analogues
(-)-p-Bromotetramisole oxalate originates from tetramisole, a racemic anthelmintic drug. The bromine substitution at the para position of the phenyl ring enhances its inhibitory potency against ALP compared to parent compounds . Structural analogs, such as levamisole and dexamisole, share the imidazothiazole scaffold but differ in substituents and stereochemical configurations .
Biochemical Mechanisms of Action
Alkaline Phosphatase Inhibition
(-)-p-Bromotetramisole oxalate acts as a non-competitive, reversible inhibitor of alkaline phosphatases, enzymes responsible for hydrolyzing phosphate monoesters. ALPs are ubiquitously expressed in tissues such as the kidney, liver, and bone, playing roles in mineralization and phosphate homeostasis . The compound’s inhibition constant (Kᵢ) remains unquantified in literature, but experimental data suggest nanomolar to micromolar potency .
Tissue-Specific Effects
In renal brush border membrane vesicles (BBMV), (-)-p-Bromotetramisole oxalate suppresses ALP activity, reducing phosphate reabsorption and increasing fractional excretion of phosphate (FEPi) in rat models . This effect aligns with ALP’s role in proximal tubule phosphate transport .
Modulation of Ion Channels
Beyond ALP inhibition, (-)-p-Bromotetramisole oxalate stimulates CFTR chloride channels, which are defective in cystic fibrosis. At 1 mM, the compound augments cAMP-stimulated iodide efflux in CHO cells, suggesting CFTR activation independent of protein kinase A pathways .
Interaction with Tyrosine Phosphatases
Emerging evidence indicates that (-)-p-Bromotetramisole oxalate may indirectly influence tyrosine phosphorylation by altering cellular phosphatase activity. In PC12 cells, it enhances Ca²⁺-induced norepinephrine release, a process potentiated by vanadate, a tyrosine phosphatase inhibitor . This synergy implies cross-talk between ALP and tyrosine phosphatase signaling .
Experimental Applications and Research Findings
PC12 Cell Model
In pheochromocytoma (PC12) cells, 0.3 mM (-)-p-Bromotetramisole oxalate amplifies ionomycin-stimulated norepinephrine release by 150%, likely through Ca²⁺-dependent exocytosis and tyrosine phosphorylation pathways .
CHO Cell CFTR Activation
CHO cells expressing human CFTR exhibit increased iodide efflux when treated with 1 mM (-)-p-Bromotetramisole oxalate, surpassing effects of cAMP agonists like forskolin . This suggests therapeutic potential for cystic fibrosis, though clinical trials are absent .
Renal Phosphate Excretion
Systemic infusion of 10 mM (-)-p-Bromotetramisole oxalate (0.8 mL/min) in thyroparathyroidectomized rats elevates FEPi from 12% to 38%, confirming its role in renal phosphate handling .
Cardiovascular Effects
Intravenous administration (30 mg/kg) in rats attenuates norepinephrine-induced mean arterial blood pressure (MABP) elevation by 40%, implicating ALP in vascular tone regulation .
Synthesis and Analytical Data
Synthetic Pathways
(-)-p-Bromotetramisole oxalate is synthesized via bromination of tetramisole followed by oxalate salt formation. Chiral resolution ensures enantiomeric purity, critical for its biological activity .
Physicochemical Stability
The compound remains stable for 2 years at 4°C as a powder and 6 months at -80°C in DMSO solutions . Degradation occurs via hydrolysis of the oxalate moiety under alkaline conditions .
Comparative Pharmacological Profile
Selectivity Against Phosphatases
While (-)-p-Bromotetramisole oxalate inhibits ALP broadly, it exhibits no activity against protein tyrosine phosphatases (PTPs) or serine/threonine phosphatases . This selectivity distinguishes it from vanadate, a pan-phosphatase inhibitor .
Table 2: Inhibitory Profiles of Related Compounds
Compound | Target Enzymes | IC₅₀/Kᵢ |
---|---|---|
(-)-p-Bromotetramisole | Alkaline phosphatases | Not reported |
Vanadate | Tyrosine phosphatases | 10–100 µM |
RMC-3943 | SHP2 phosphatase | 2.19 nM |
Limitations and Future Directions
Opportunities in Drug Development
Structural optimization could yield ALP inhibitors with improved selectivity for conditions like hypophosphatasia or cystic fibrosis. Combinatorial therapies targeting CFTR and ALP may also emerge .
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